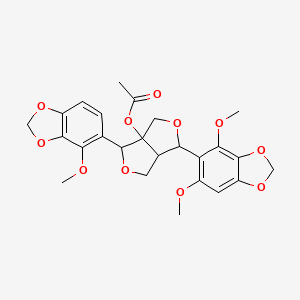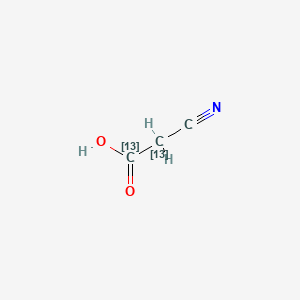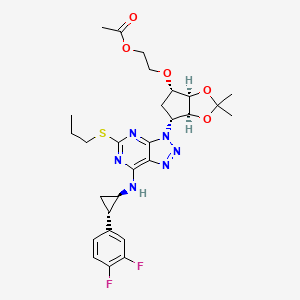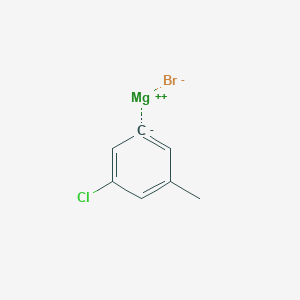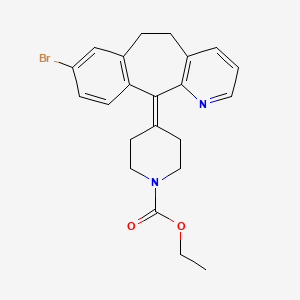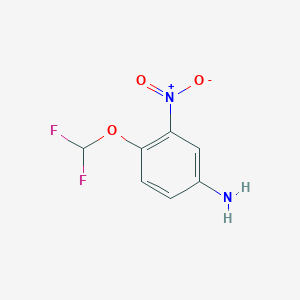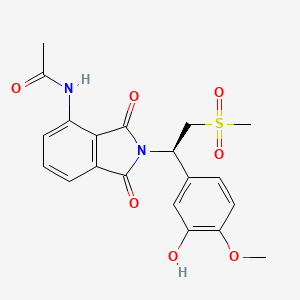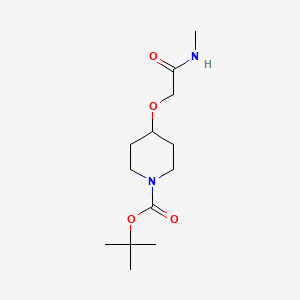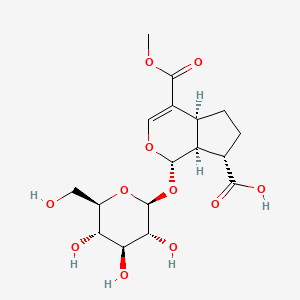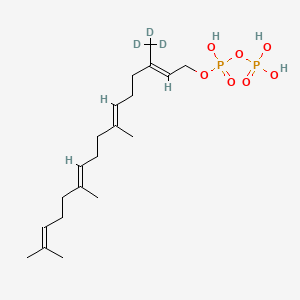
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Geranylgeranyl Pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and terpenoids. The compound is often used as a reference standard in synthetic chemistry and stable isotope labeling studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the incorporation of deuterium atomsThe final step involves the formation of the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which are used in further research and applications .
Scientific Research Applications
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling studies.
Biology: Plays a role in the study of protein prenylation, a post-translational modification essential for the proper localization and function of proteins.
Medicine: Investigated for its potential role in anticancer drug discovery, particularly in targeting prenylated proteins involved in cancer progression.
Mechanism of Action
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the process of protein prenylation. This involves the attachment of the geranylgeranyl group to specific proteins, facilitating their proper localization to intracellular membranes. The compound acts as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteins. This modification is crucial for the functionality of various proteins, including small GTPases, which play a role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Geranylgeranyl Pyrophosphate: The non-deuterated form of the compound, used in similar applications but without the stable isotope labeling.
Farnesyl Pyrophosphate: Another prenyl donor used in protein prenylation, but with a shorter carbon chain.
Geranyl Pyrophosphate: A related compound with a shorter carbon chain, used in the biosynthesis of monoterpenes.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies involving metabolic pathways and protein modifications .
Properties
Molecular Formula |
C20H36O7P2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
InChI Key |
OINNEUNVOZHBOX-PGRKICQXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


